![molecular formula C20H24N2O4S B3005752 Ethyl 4-(4-methylphenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate CAS No. 138098-82-5](/img/structure/B3005752.png)
Ethyl 4-(4-methylphenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate
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Overview
Description
The compound "Ethyl 4-(4-methylphenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate" is a complex organic molecule that appears to be related to a family of thiophene derivatives. These derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. The compound is not directly mentioned in the provided papers, but the papers do discuss various thiophene derivatives and their synthesis, characterization, and potential applications, which can provide insights into the analysis of the compound of interest.
Synthesis Analysis
The synthesis of thiophene derivatives often involves multicomponent reactions, as seen in the synthesis of "Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate" . This compound was synthesized through a one-pot, three-component condensation under mild conditions. Similarly, the synthesis of "Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate" involved a reaction of acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine . These methods suggest that the compound of interest could also be synthesized through a multicomponent reaction or a condensation process involving its constituent functional groups.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often elucidated using techniques such as X-ray diffraction crystallography, FT-IR, and NMR spectroscopy. For instance, the crystal structure of "Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate" was determined using single-crystal X-ray diffraction . The molecular geometry and vibrational frequencies of "Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate" were calculated using density functional theory (DFT) . These techniques would likely be applicable in analyzing the molecular structure of "Ethyl 4-(4-methylphenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate".
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, including cyclocondensation, as seen in the preparation of "Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate" derivatives . The reactivity of such compounds can lead to the formation of new bonds and the introduction of additional functional groups, which can be used to synthesize a wide range of heterocyclic compounds with potential pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. For example, the fluorescence property of "Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate" was investigated, indicating that such compounds can exhibit interesting optical properties . The thermal stability of thiophene derivatives can be assessed using thermogravimetric analysis (TGA) and differential thermal analysis (DTA), as done for "Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate" .
properties
IUPAC Name |
ethyl 4-(4-methylphenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-26-20(24)18-16(15-6-4-14(2)5-7-15)13-27-19(18)21-17(23)12-22-8-10-25-11-9-22/h4-7,13H,3,8-12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRUNILEYBBZKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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